
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with hydroxyl groups, which contributes to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dihydroxybenzaldehyde reacts with 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the conjugated system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system and hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying enzyme-catalyzed reactions involving phenolic substrates.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific structural features provided by the conjugated system and hydroxyl groups.
Wirkmechanismus
The mechanism of action of (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the conjugated system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one: The trans isomer of the compound, which may have different reactivity and biological activities.
3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group on the phenyl ring, affecting its chemical properties and applications.
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: The hydroxyl group is positioned differently, which can influence its reactivity and interactions with biological targets.
Uniqueness
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxyl groups and the conjugated system. This structural configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5446-83-3 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-3-1-2-11(8-12)14(18)7-5-10-4-6-13(17)9-15(10)19/h1-9,16-17,19H/b7-5- |
InChI-Schlüssel |
YDBQXALJOAOTJJ-ALCCZGGFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)C(=O)/C=C\C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
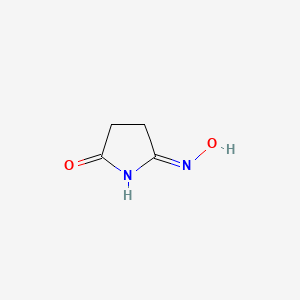
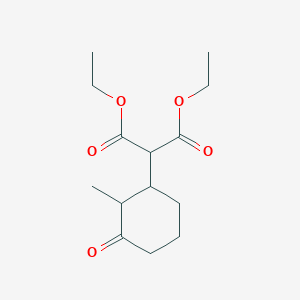
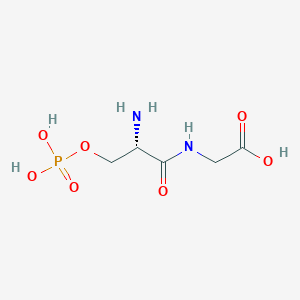
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
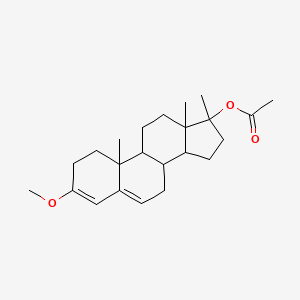
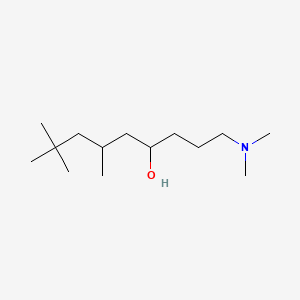


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
